N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide

Catalog No.
S6716062
CAS No.
2034368-85-7
M.F
C15H18N4O2
M. Wt
286.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methy...

CAS Number

2034368-85-7

Product Name

N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]oxolane-2-carboxamide

Molecular Formula

C15H18N4O2

Molecular Weight

286.33 g/mol

InChI

InChI=1S/C15H18N4O2/c1-19-13(6-7-18-19)12-5-4-11(9-16-12)10-17-15(20)14-3-2-8-21-14/h4-7,9,14H,2-3,8,10H2,1H3,(H,17,20)

InChI Key

WTFQMGNBLKLVJK-UHFFFAOYSA-N

SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3CCCO3

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3CCCO3

The exact mass of the compound N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is 286.14297583 g/mol and the complexity rating of the compound is 366. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide is a complex organic compound characterized by its unique molecular structure, which includes a pyrazole ring, a pyridine moiety, and an oxolane group. The compound has the molecular formula C24H19N5O2C_{24}H_{19}N_{5}O_{2} and a molecular weight of 409.4 g/mol. Its structure contributes to its diverse chemical properties and potential applications in various fields, particularly in medicinal chemistry .

If applicable, discuss the mechanism of action of this compound. This could include its role in biological systems, its interaction with other compounds, etc.

There is no scientific research available on the mechanism of action of this specific compound. However, compounds containing pyrazole and pyridine rings have been explored for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties [, ].

  • Pyrazole ring: Pyrazoles are a class of five-membered heterocyclic rings containing nitrogen atoms. They are found in many natural products and pharmaceuticals, and have been shown to have a variety of biological activities [].
  • Pyridine ring: Pyridines are another class of five-membered heterocyclic rings containing nitrogen atoms. They are also found in many natural products and pharmaceuticals, and have a wide range of biological activities [].
  • Carboxamide group: Carboxamide groups are commonly found in pharmaceuticals and are known to participate in hydrogen bonding with biological targets [].
, including:

  • Substitution Reactions: The nitrogen atoms in the pyrazole and pyridine rings can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: The presence of nitrogen and carbon functional groups may allow for oxidation reactions that can modify the compound's reactivity.
  • Hydrolysis: The carboxamide functional group can undergo hydrolysis under acidic or basic conditions, potentially yielding the corresponding carboxylic acid and amine.

These reactions enhance the compound's versatility for further synthetic modifications .

N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide has shown promising biological activities, particularly as an enzyme inhibitor. Studies have indicated its potential in:

  • Anticancer Activity: The compound has been investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Antimicrobial Properties: Research suggests that it may possess antimicrobial activity against certain bacterial strains, making it a candidate for further development as an antibiotic .
  • Kinase Inhibition: Its structural features allow it to interact with kinase enzymes, which play crucial roles in cellular signaling pathways .

The synthesis of N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide typically involves several steps:

  • Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with appropriate carbonyl compounds under acidic conditions.
  • Synthesis of the Pyridine Moiety: A Hantzsch pyridine synthesis may be employed, involving the condensation of an aldehyde with a β-ketoester and ammonia.
  • Coupling Reaction: The final step usually involves coupling the synthesized pyrazole and pyridine components with an oxolane derivative to form the complete structure of the target compound .

N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide has potential applications in various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in oncology and infectious diseases.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
  • Material Science: The compound may also find use in developing advanced materials due to its unique chemical properties .

Studies on the interactions of N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide with biological targets have highlighted its potential as an enzyme inhibitor. Interaction studies typically focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanism of Action: Understanding how the compound affects biochemical pathways, particularly in cancer cell signaling and antimicrobial activity.

These studies are crucial for assessing its viability as a therapeutic agent .

Several compounds share structural similarities with N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide. Here are some notable examples:

Compound NameCAS NumberStructural FeaturesUnique Aspects
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-2,1-benzothiadiazole-4-sulfonamide2034463-67-5Contains benzothiadiazole moietyPotential enzyme inhibitor with different biological targets
N-{[6-(1-methylpyrazol-5-yl)pyridin-3-yl]methyl}-2,1-benzothiazole2034369-00-9Features benzothiazole instead of oxolaneMay exhibit different reactivity due to sulfur presence
N-Methyl-N-[6-(1H-pyrazolyl)pyridin]-carboxamide2034229-46-2Lacks oxolane structureSimpler structure with potentially lower biological activity

The uniqueness of N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-y]methyl}oxolane -2-carboxamide lies in its specific combination of functional groups and structural complexity, which contribute to its distinct biological activities and potential applications in drug development .

XLogP3

0.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

286.14297583 g/mol

Monoisotopic Mass

286.14297583 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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